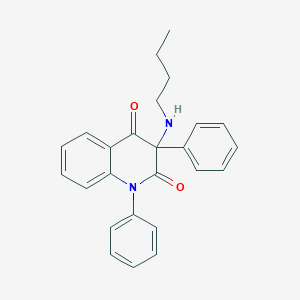
3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the butylamino and diphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: This reaction can be used to modify the functional groups, leading to different derivatives with unique properties.
Substitution: Common in organic chemistry, substitution reactions can introduce new functional groups, thereby diversifying the compound’s applications.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is a typical setup.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinoline N-oxides, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable structure and reactivity.
Mécanisme D'action
The mechanism by which 3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Known for their pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazole Derivatives: Widely used in medicinal chemistry for their broad spectrum of biological activities.
Uniqueness
What sets 3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications.
Propriétés
Numéro CAS |
601520-18-7 |
|---|---|
Formule moléculaire |
C25H24N2O2 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
3-(butylamino)-1,3-diphenylquinoline-2,4-dione |
InChI |
InChI=1S/C25H24N2O2/c1-2-3-18-26-25(19-12-6-4-7-13-19)23(28)21-16-10-11-17-22(21)27(24(25)29)20-14-8-5-9-15-20/h4-17,26H,2-3,18H2,1H3 |
Clé InChI |
UFWLFBRGDQSTQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1(C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















